4-Ethoxybenzoyl chloride

Description

The exact mass of the compound 4-Ethoxybenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQUESMILVIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167565 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-46-7 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxybenzoyl chloride molecular structure and weight

An In-depth Technical Guide to 4-Ethoxybenzoyl Chloride: Structure, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. 4-Ethoxybenzoyl chloride (C₉H₉ClO₂) is a versatile acylating agent and a crucial building block in the synthesis of complex organic molecules. This guide provides a detailed examination of its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights and validated protocols to ensure both safety and experimental success.

Molecular Structure and Physicochemical Properties

4-Ethoxybenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with an ethoxy group at the para (4-) position. The presence of the electron-donating ethoxy group and the highly reactive acyl chloride functional group dictates its chemical behavior and utility in organic synthesis.

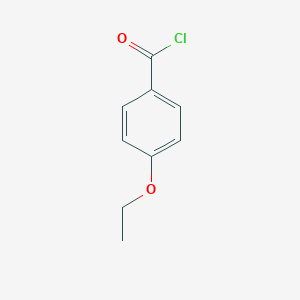

Molecular Structure Diagram

Caption: 2D molecular structure of 4-Ethoxybenzoyl chloride.

Physicochemical Data Summary

The fundamental properties of 4-Ethoxybenzoyl chloride are summarized below, providing essential data for experimental design and safety considerations.[1][2][3][4][5]

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1][2][6] |

| Molecular Weight | 184.62 g/mol | [1][2][4] |

| CAS Number | 16331-46-7 | [1][3][6] |

| Appearance | Solid | [1] |

| IUPAC Name | 4-ethoxybenzoyl chloride | [3] |

| Synonyms | p-Ethoxybenzoyl chloride, Benzoyl chloride, 4-ethoxy- | [2][3][5] |

| Boiling Point | 142-145 °C / 20 mmHg | [1][6] |

| Refractive Index (n20/D) | 1.567 - 1.57 | [1][7] |

| SMILES | CCOC1=CC=C(C=C1)C(=O)Cl | [1][3] |

| InChI Key | XLWQUESMILVIPR-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Reaction Mechanism

The most direct and common method for preparing 4-Ethoxybenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 4-ethoxybenzoic acid.[8] This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Causality Behind Reagent Choice: Thionyl chloride is often preferred in laboratory and industrial settings for this transformation. The rationale is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This simplifies purification, as the volatile byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and leaving a relatively clean crude product.

General Synthesis Workflow

Caption: Synthesis workflow for 4-Ethoxybenzoyl chloride.

Detailed Experimental Protocol: Synthesis from 4-Ethoxybenzoic Acid

This protocol describes a self-validating system where reaction completion is observed through the cessation of gas evolution.

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂).

-

Charging the Flask: Add 4-ethoxybenzoic acid (1.0 equivalent) to the flask.

-

Addition of Reagent: Carefully add an excess of thionyl chloride (SOCl₂, ~2.0 equivalents), either neat or with an inert solvent like toluene.

-

Catalysis (Optional): Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80°C). Vigorous evolution of HCl and SO₂ gases will be observed. The reaction is typically complete when gas evolution ceases (usually 2-4 hours).

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent by distillation (often under reduced pressure).

-

Purification: The resulting crude 4-Ethoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid or solid product.[1][6]

Chemical Reactivity and Safe Handling

The high reactivity of 4-Ethoxybenzoyl chloride makes it an excellent acylating agent but also necessitates careful handling.[7] The carbon atom of the acyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Key Reactions

Caption: Common nucleophilic substitution reactions.

-

Hydrolysis: It reacts readily, often violently, with water and moisture to hydrolyze back to 4-ethoxybenzoic acid and hydrogen chloride.[8] This moisture sensitivity requires that it be handled under anhydrous conditions.[7]

-

Reaction with Alcohols: It reacts with alcohols to form esters, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[8]

-

Reaction with Amines: It reacts with primary and secondary amines to form amides.[8] The amide bond is a cornerstone of peptide chemistry and is present in a vast number of drug molecules.

Trustworthiness: Self-Validating Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the compound's hazardous nature. It is classified as corrosive and can cause severe skin burns and serious eye damage.[3][7]

-

Handling: Always handle 4-Ethoxybenzoyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with moisture.[7] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[7][10] Refrigeration is often recommended.[7]

-

Spill Management: In case of a spill, do not use water.[11] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a suitable container for hazardous waste disposal.[12]

Applications in Research and Drug Development

While specific applications are often proprietary, the utility of 4-Ethoxybenzoyl chloride can be inferred from its chemical nature and the well-documented applications of its close analogue, 4-methoxybenzoyl chloride.[13][14] Its primary role is as a synthetic intermediate and acylating agent.

-

Intermediate for Liquid Crystals: The 4-alkoxybenzoyl structure is a common feature in liquid crystal molecules. 4-Ethoxybenzoyl chloride serves as a key intermediate for synthesizing these materials.[6]

-

Pharmaceutical Synthesis: The 4-ethoxybenzoyl group can be found in various biologically active compounds. The reagent is used to introduce this moiety onto scaffolds containing amine or hydroxyl groups. The synthesis of novel amide and ester derivatives is a common strategy in lead optimization to modulate properties like solubility, stability, and target binding.[15]

-

Protecting Group: While less common than other reagents, the 4-ethoxybenzoyl group can be used to protect hydroxyl and amino groups during multi-step syntheses.[16]

Protocol: Synthesis of N-Benzyl-4-ethoxybenzamide

This protocol demonstrates a typical amidation reaction relevant to drug discovery workflows.[15]

-

Preparation: In a fume hood, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

-

Addition of Acyl Chloride: Dissolve 4-Ethoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude amide by recrystallization (e.g., from ethanol/water) to obtain the final product.

Analytical Characterization

To confirm the identity and purity of 4-Ethoxybenzoyl chloride, standard analytical techniques are employed.

-

Spectroscopy: Infrared (IR) spectroscopy will show a characteristic strong absorption for the C=O stretch of the acyl chloride at approximately 1770-1800 cm⁻¹. Mass spectrometry (MS) can confirm the molecular weight and fragmentation pattern.[2][3]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[3]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can be used to assess purity.[17] Gas Chromatography (GC) is also a viable method.

References

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 4-Ethoxybenzoyl chloride. LookChem. Retrieved from [Link]

-

NIST. (n.d.). 4-Ethoxybenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 4-Methoxybenzoylchloride Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Ethoxybenzoyl chloride (CAS 16331-46-7). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Application of 4-Methoxybenzoyl chloride. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Ethoxybenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.

-

PubChem. (n.d.). 4-Ethylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-Ethoxybenzoyl chloride 98 16331-46-7 [sigmaaldrich.com]

- 2. 4-Ethoxybenzoyl chloride [webbook.nist.gov]

- 3. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]

- 5. 4-Ethoxybenzoyl chloride (CAS 16331-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Ethoxybenzoyl chloride, CasNo.16331-46-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Ethoxybenzoyl chloride (16331-46-7) for sale [vulcanchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 11. echemi.com [echemi.com]

- 12. file1.lookchem.com [file1.lookchem.com]

- 13. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 4-Methoxybenzoyl Chloride | 100-07-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. 4-Ethoxybenzoyl chloride | SIELC Technologies [sielc.com]

A Comprehensive Safety and Handling Guide for 4-Ethoxybenzoyl Chloride

Introduction: Understanding the Reagent

4-Ethoxybenzoyl chloride (CAS No: 16331-46-7, Molecular Formula: C₉H₉ClO₂) is a valuable acylating agent frequently employed in organic synthesis for the introduction of the 4-ethoxybenzoyl moiety.[1][2] Its high reactivity, characteristic of acyl chlorides, makes it efficient for forming esters, amides, and other derivatives, particularly in the development of pharmaceutical intermediates and complex organic molecules.[3] However, this same reactivity is the source of its significant hazards. This guide provides an in-depth analysis of the safety data for 4-Ethoxybenzoyl chloride, moving beyond mere compliance to foster a deep, mechanistic understanding of the risks involved and the rationale behind prescribed safety protocols. The primary objective is to equip laboratory professionals with the expertise to handle this compound with the highest degree of safety and efficacy.

Section 1: Core Hazard Profile and GHS Classification

The immediate dangers of 4-Ethoxybenzoyl chloride stem from its severe corrosivity and its violent reaction with water.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, standardized summary of its primary hazards.[5]

Table 1: GHS Hazard Classification for 4-Ethoxybenzoyl Chloride

| Pictogram | Signal Word | Hazard Code | Hazard Statement | Source |

|---|

|

| Danger | H314 | Causes severe skin burns and eye damage. |[1][4][5] | | | | H335 | May cause respiratory irritation. |[1][5] | | | | H290 | May be corrosive to metals. |[4] |The most critical takeaway from this classification is that 4-Ethoxybenzoyl chloride is not merely an irritant; it is a destructive corrosive agent capable of causing irreversible tissue damage upon contact.

Section 2: The Chemistry of the Hazard: A Reactivity Deep Dive

To handle 4-Ethoxybenzoyl chloride safely, one must understand its underlying chemical reactivity. The carbon atom of the acyl chloride group is highly electrophilic, making it a prime target for nucleophiles.

-

Hydrolysis: The most significant and immediate reaction is with water, including ambient humidity in the air.[3] 4-Ethoxybenzoyl chloride reacts violently and exothermically with water to produce 4-ethoxybenzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[3][4] This reaction is the source of the fuming observed when the compound is exposed to air and is the primary cause of respiratory irritation.[6]

-

Incompatible Materials: Beyond water, it reacts exothermically with a range of common laboratory chemicals. It is crucial to avoid contact with:

-

Thermal and Storage Instability: While stable under recommended conditions, slow decomposition can occur at room temperature, liberating HCl gas.[8] If a container is sealed and stored improperly, this can lead to a dangerous buildup of pressure, creating a risk of container rupture.[8][9][10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is essential, starting with environmental controls and followed by personal barriers.

Primary Defense: Engineering Controls

All manipulations of 4-Ethoxybenzoyl chloride must be performed inside a certified chemical fume hood to contain the solid and any liberated HCl gas.[3][11] The work area should be free of moisture. An inert atmosphere, such as a nitrogen-filled glovebox, is recommended for sensitive applications or long-term handling to prevent hydrolysis.[12]

Secondary Defense: Personal Protective Equipment (PPE)

The prescribed PPE is non-negotiable and must be worn at all times when handling the compound.[1]

-

Hand Protection: Wear chemical-resistant gloves. Given that many organic compounds can permeate gloves, consult a glove compatibility chart to select the appropriate material (e.g., nitrile may be suitable for incidental contact, but butyl rubber or Viton may be required for extended handling).

-

Eye and Face Protection: Chemical safety goggles used in combination with a full-face shield are mandatory to protect against splashes and fumes.[1][13]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[3][11] Ensure no skin is exposed.

-

Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with a filter cartridge suitable for acid gases (e.g., Type ABEK) is necessary.[1][14]

Section 4: Protocols for Safe Handling and Storage

Adherence to a strict protocol minimizes risk and ensures reagent integrity.

Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all incompatible materials, especially water and alcohols.[11]

-

Inert Atmosphere: If possible, flush the container with an inert gas like nitrogen or argon before and after dispensing to displace moisture-laden air.[4]

-

Dispensing: Use only spark-proof tools and equipment.[8][9] If the material is solid, carefully transfer it, avoiding the creation of dust.[9] If the container is under pressure, open it slowly and carefully behind a blast shield in the fume hood.[9]

-

Closure: Tightly reseal the container immediately after use. Parafilm or electrical tape can be used to further secure the cap against moisture ingress.[6]

-

Decontamination: Thoroughly wash hands and forearms with soap and water after handling is complete.[15]

Storage Protocol

-

Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4] Refrigeration is recommended to slow decomposition.[4][9]

-

Container: Keep only in the original, corrosive-resistant container, tightly closed.[9]

-

Segregation: Store locked up and segregated from incompatible materials, particularly bases, oxidizing agents, and water sources.[4][11]

Section 5: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[13]

-

Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[9][16] Call a poison center or physician immediately.[9]

-

Skin Contact: Take off immediately all contaminated clothing.[13] Rinse the affected skin with copious amounts of water for at least 15 minutes.[16] Seek immediate medical attention.[9][16]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[13] Continue rinsing and seek immediate medical attention.[9][16]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [13][16] Immediately call a poison center or physician.[9]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][16]

-

CRITICAL—DO NOT USE WATER: A violent reaction will occur, scattering corrosive material and liberating large quantities of toxic HCl gas.[7][8]

-

Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[16]

Accidental Release Measures (Spill Cleanup)

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[17]

-

Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.[9]

-

Control Ignition: Remove all sources of ignition.[8]

-

Protect: Don full PPE, including respiratory protection.

-

Contain and Collect: Without creating dust, carefully sweep or scoop the spilled solid material into a dry, airtight, and appropriately labeled container for hazardous waste disposal.[9][17] Do not add water.

-

Decontaminate: Once the material is collected, decontaminate the area with a suitable neutralizing agent if necessary, followed by a thorough cleaning.

-

Disposal: Dispose of the container and cleanup materials as hazardous waste according to institutional and governmental regulations.[8][13]

Section 6: Risk Assessment and Handling Workflow

A systematic approach to risk assessment is crucial before any work with 4-Ethoxybenzoyl chloride begins. The following workflow illustrates the logical progression from planning to completion.

Caption: Logical workflow for risk assessment and safe handling.

Section 7: Physicochemical and Toxicological Data

This data underpins the safety recommendations provided in this guide.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 16331-46-7 | [1] |

| Molecular Weight | 184.62 g/mol | [1][5] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 22 °C | [4] |

| Boiling Point | 142-145 °C @ 20 mmHg (27 hPa) | [1][2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.567 |[1] |

Toxicological Summary

-

Acute Effects: The primary acute toxicological effect is severe corrosion. Contact causes chemical burns to the skin, eyes, and mucous membranes of the respiratory and digestive tracts.[4][5] Inhalation of vapors or dust leads to irritation and potential damage to the respiratory system.[1][10]

-

Chronic Effects: There is limited data available on the long-term toxicological effects such as carcinogenicity or reproductive toxicity.[14] In the absence of such data, and given its high reactivity and corrosive nature, chronic exposure must be avoided by adhering to strict engineering controls and PPE usage. The substance should be handled as if it has potential for long-term adverse health effects.

Section 8: Disposal Considerations

Waste 4-Ethoxybenzoyl chloride and any contaminated materials are considered hazardous waste.[7]

-

Do not dispose of it down the drain or in regular trash.

-

Collect waste in a dedicated, sealed, and clearly labeled container.

-

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, which must comply with local, state, and federal regulations.[8][13]

References

-

PubChem. 4-Ethoxybenzoyl Chloride. [Link]

-

Cheméo. Chemical Properties of 4-Ethoxybenzoyl chloride (CAS 16331-46-7). [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

-

Reddit. (2023). Acetyl Chloride Storage. [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]

Sources

- 1. 对乙氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. nj.gov [nj.gov]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. wcu.edu [wcu.edu]

- 12. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. aksci.com [aksci.com]

- 17. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Ethoxybenzoyl Chloride

An In-Depth Manual for Researchers, Scientists, and Professionals in Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid, a critical transformation for the generation of a versatile intermediate in pharmaceutical and materials science. This document, intended for an audience of researchers, scientists, and drug development professionals, offers a deep dive into the prevalent synthetic methodologies, the underlying chemical principles, and detailed, field-tested experimental protocols. Emphasizing scientific integrity, this guide explains the rationale behind experimental choices, ensures protocols are self-validating, and is grounded in authoritative references. Key sections include a comparative analysis of common chlorinating agents, a step-by-step synthesis protocol, in-depth safety and handling procedures, and methods for product purification and characterization.

Introduction: The Significance of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoyl chloride is an important acyl chloride intermediate. The ethoxy functional group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design. The high reactivity of the acyl chloride group allows for its efficient conversion into a wide array of functional groups, including esters, amides, and ketones, making 4-ethoxybenzoyl chloride a key building block in the synthesis of complex organic molecules.

Synthetic Strategies: Converting 4-Ethoxybenzoic Acid to its Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This is achieved by replacing the hydroxyl group of the carboxylic acid with a chloride ion. The direct reaction with a chloride source like HCl is ineffective as the hydroxyl group is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The Thionyl Chloride Route: A Classic and Robust Method

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the synthesis of acyl chlorides.[1] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[2] The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3] The irreversible nature of this reaction, driven by the escape of the gaseous byproducts, ensures a high yield of the desired acyl chloride.[4]

Mechanism of Acyl Chloride Formation using Thionyl Chloride:

Caption: Reaction of 4-ethoxybenzoic acid with thionyl chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and reacts faster with the carboxylic acid.

The Oxalyl Chloride Alternative: A Milder Approach

Oxalyl chloride is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids.[6] Similar to thionyl chloride, the reaction proceeds through a reactive intermediate. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which also drives the reaction to completion.[7] The reaction with oxalyl chloride is often considered milder and can be performed at or below room temperature, which is advantageous for substrates that are sensitive to higher temperatures.[6]

Mechanism with Oxalyl Chloride:

The mechanism with oxalyl chloride is analogous, proceeding through a reactive mixed anhydride intermediate.[8]

Detailed Experimental Protocol: Synthesis of 4-Ethoxybenzoyl Chloride using Thionyl Chloride

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid using thionyl chloride.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Ethoxybenzoic acid | 619-86-3 | 166.17 | 10.0 g | 0.06 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 13.2 mL (21.4 g) | 0.18 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalytic |

| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |

| Round-bottom flask (100 mL) | - | - | 1 | - |

| Reflux condenser | - | - | 1 | - |

| Gas trap (scrubber) | - | - | 1 | - |

| Magnetic stirrer and stir bar | - | - | 1 | - |

| Heating mantle | - | - | 1 | - |

| Rotary evaporator | - | - | 1 | - |

Step-by-Step Procedure

Workflow for the Synthesis of 4-Ethoxybenzoyl Chloride:

Caption: Experimental workflow for the synthesis of 4-ethoxybenzoyl chloride.

-

Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.06 mol) of 4-ethoxybenzoic acid and 50 mL of anhydrous toluene.

-

Reagent Addition: Under a fume hood, fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Cautiously add 13.2 mL (0.18 mol) of thionyl chloride to the stirred suspension, followed by 2-3 drops of DMF.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.[5]

-

Monitoring: Continue heating at reflux with stirring until the evolution of gas ceases, which typically takes 1-3 hours. The reaction mixture should become a clear solution.

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[9] To ensure complete removal of residual thionyl chloride, it is advisable to add a small amount of anhydrous toluene and evaporate again.[5]

-

Purification: The crude 4-ethoxybenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Product Characterization

The identity and purity of the synthesized 4-ethoxybenzoyl chloride can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 142-145 °C at 20 mmHg |

| ¹H NMR (CDCl₃, ppm) | δ 8.05 (d, 2H), 6.95 (d, 2H), 4.15 (q, 2H), 1.45 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 168.0, 163.5, 132.5, 124.0, 114.5, 64.0, 14.5 |

| IR (cm⁻¹) | ~1770 (C=O stretch, acyl chloride), ~1605, 1510 (C=C stretch, aromatic), ~1260 (C-O stretch, ether) |

Note: NMR and IR data are predicted based on analogous compounds and general spectral correlations. Experimental values may vary slightly.[8][10][11]

Safety Precautions and Hazard Management

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

4-Ethoxybenzoic Acid: This compound is generally considered to have low toxicity, but it is good practice to avoid inhalation of dust and contact with skin and eyes.[12][13]

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

4-Ethoxybenzoyl Chloride: As an acyl chloride, the product is corrosive and will react with moisture, including in the air and on skin, to produce HCl. Therefore, it must be handled with care, avoiding inhalation of vapors and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with caution.

-

General Precautions: All operations should be carried out in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible. In case of skin contact, wash the affected area immediately with copious amounts of water. In case of inhalation, move to fresh air and seek medical attention.

Troubleshooting and Field-Proven Insights

-

Low Yield: A common reason for low yield is the presence of moisture in the starting materials or glassware, which will hydrolyze the thionyl chloride and the product. Ensure all glassware is oven-dried and reagents are anhydrous.

-

Incomplete Reaction: If gas evolution continues for an extended period or the reaction does not go to completion, it may indicate insufficient thionyl chloride or catalyst. However, adding more reagent should be done with extreme caution.

-

Dark-colored Product: The crude product may sometimes be dark in color. This can often be remedied by vacuum distillation. If the color persists, it may indicate the presence of impurities, and further purification by column chromatography may be necessary.

Conclusion

The synthesis of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid is a robust and essential transformation for chemists in both academic and industrial settings. The use of thionyl chloride provides a reliable and high-yielding method for this conversion. By understanding the underlying chemical principles, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide range of applications.

References

-

PrepChem. Synthesis of 4-methoxybenzoyl chloride. [Link]

-

PubChem. 4-Ethoxybenzoyl Chloride. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

NIST. 4-Ethoxybenzoyl chloride. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Organic Syntheses. N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. [Link]

-

Pearson. Propose a mechanism for the reaction of benzoic acid with oxalyl... [Link]

-

Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

-

Chemistry LibreTexts. Review: Synthesis of Carboxylic Acid Derivatives. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Reactions. Acid to Acid Chloride. [Link]

-

NIST Chemistry WebBook. 4-Ethylbenzoyl chloride. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

- 1. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Ethylbenzoyl chloride [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Physical properties of 4-Ethoxybenzoyl chloride (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 4-Ethoxybenzoyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 4-Ethoxybenzoyl chloride (CAS No: 16331-46-7), a crucial reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the precise values of its melting and boiling points, the scientific principles governing these properties, and the rigorous experimental methodologies for their accurate determination.

Introduction to 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoyl chloride is an acyl chloride derivative of benzoic acid. Its structure, characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzoyl chloride moiety, makes it a valuable intermediate in the synthesis of various esters, amides, and ketones. Its reactivity is central to its utility in constructing complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Understanding its physical properties is paramount for its proper handling, storage, and application in synthetic protocols.

Chemical Identifiers:

-

Molecular Formula: C₉H₉ClO₂[2]

-

Molecular Weight: 184.62 g/mol [1]

-

SMILES String: CCOc1ccc(cc1)C(Cl)=O[1]

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters that influence reaction conditions, purification methods, and storage requirements. 4-Ethoxybenzoyl chloride is a solid at or near standard room temperature.[1]

| Property | Value | Conditions | Source |

| Melting Point | 21°C (294 K) | Standard Pressure | [3] |

| Boiling Point | 144°C (417 K) | Standard Pressure (760 mmHg) | [3] |

| 142-145°C | Reduced Pressure (20 mmHg) | [1][4] | |

| Density | 1.26 g/mL | at 20°C | [3] |

The melting point of 21°C is significant because it is very close to typical ambient laboratory temperatures. This means the compound may exist as either a low-melting solid or a liquid, depending on the specific storage conditions. The boiling point is provided at both atmospheric and reduced pressure. The lower boiling point under vacuum is a key consideration for purification by distillation, as it allows the compound to be vaporized at a lower temperature, preventing potential thermal decomposition.

Experimental Determination of Physical Properties

The precise determination of melting and boiling points serves two primary functions in a research setting: identification of a compound and assessment of its purity.[5] A pure crystalline solid will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will cause a depression of the melting point and a broadening of the range.

Protocol for Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound. The principle involves heating a small, powdered sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation:

-

Ensure the 4-Ethoxybenzoyl chloride sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[6]

-

Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.

-

Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[7]

-

Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[6][7]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Measurement:

-

For an accurate measurement, prepare a fresh sample and heat it slowly, at a ramp rate of about 1-2°C per minute, starting from a temperature 5-10°C below the approximate melting point.[8]

-

Observe the sample through the magnified viewfinder.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]

-

The melting point is reported as the range from T₁ to T₂.

-

Causality and Trustworthiness: A slow heating rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, yielding an accurate reading. Using a fresh sample for each measurement is essential because some compounds can decompose or undergo polymorphic changes upon melting and resolidifying.[7]

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Conclusion

The physical properties of 4-Ethoxybenzoyl chloride, particularly its melting point of 21°C and boiling point of 144°C at atmospheric pressure, are foundational data for its application in chemical synthesis. [3]The methodologies outlined in this guide provide robust, reliable frameworks for verifying these properties in a laboratory setting. For professionals in research and drug development, adherence to these precise experimental protocols ensures data integrity, reproducibility, and the successful application of this versatile reagent in creating novel chemical entities.

References

- The Determination of Melting Points. (n.d.). University of Michigan-Dearborn.

- DETERMINATION OF BOILING POINTS. (n.d.). Jim Clark's Homepage.

- 4-Ethoxybenzoyl chloride. (n.d.). Vulcanchem.

- Experiment (1) Determination of Melting Points. (2021, September 19). University of Thi-Qar.

- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.

- Determination of Melting Point. (n.d.). Clarion University.

- Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly.

- Melting Point Determination. (n.d.). University of Calgary.

- 4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals, NOAA.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Micro-boiling point measurement. (n.d.). University of Calgary.

- 4-Ethoxybenzoyl chloride 98%. (n.d.). Sigma-Aldrich.

- 4-Ethoxybenzoyl chloride. (2025, January 27). ChemicalBook.

- 4-Methoxybenzoyl Chloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 4-Methoxybenzoyl chloride 99%. (n.d.). Sigma-Aldrich.

- 3-methylbenzenesulfonamide | 1899-94-1. (n.d.). Biosynth.

- m-Toluenesulphonamide. (n.d.). PubChem, NIH.

- 3-methylbenzenesulfonamide AldrichCPR. (n.d.). Sigma-Aldrich.

- Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). (n.d.). US EPA.

- 3-Methylbenzenesulfonamide | 1899-94-1. (n.d.). Benchchem.

- Chemical Properties of 4-Ethoxybenzoyl chloride (CAS 16331-46-7). (n.d.). Cheméo.

- 4-Ethoxybenzoyl Chloride. (n.d.). PubChem, NIH.

Sources

- 1. 对乙氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxybenzoyl chloride (16331-46-7) for sale [vulcanchem.com]

- 4. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Comprehensive Technical Guide to the Solubility of 4-Ethoxybenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 4-ethoxybenzoyl chloride, a key reagent in organic synthesis. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes information from analogous compounds, outlines safety and handling protocols critical for its reactive nature, and presents a detailed, field-proven experimental workflow for determining its solubility in various organic solvents. This approach ensures a foundation of scientific integrity and practical utility for researchers engaged in chemical synthesis and drug development.

Introduction and Physicochemical Profile

4-Ethoxybenzoyl chloride (C₉H₉ClO₂) is an aromatic acyl chloride widely utilized as an acylating agent in the synthesis of esters, amides, and other derivatives.[1][2][3] Its reactivity is central to its utility, but also dictates its handling and storage requirements, particularly concerning solvent selection. Understanding its solubility is paramount for reaction design, optimization, and purification processes.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 184.62 g/mol | [1][4] |

| Form | Solid | [1] |

| Boiling Point | 142-145 °C at 20 mmHg | [1][2] |

| Refractive Index | n20/D 1.567 (lit.) | [1][2] |

| Flash Point | 113 °C (closed cup) | [1] |

This table summarizes key physical constants for 4-ethoxybenzoyl chloride, essential for experimental design and safety assessments.

Core Directive: Reactivity and Solvent Selection

The paramount consideration when working with 4-ethoxybenzoyl chloride, as with all acyl chlorides, is its high reactivity, particularly with protic solvents.[5]

Incompatible Solvents:

-

Water: Reacts violently and exothermically to hydrolyze into 4-ethoxybenzoic acid and corrosive hydrochloric acid gas.[3][6] This reaction is vigorous with atmospheric moisture as well.

-

Alcohols (e.g., methanol, ethanol): Undergoes rapid alcoholysis to form the corresponding esters. This reaction is often the desired synthetic outcome but precludes the use of alcohols as inert solvents.

-

Primary and Secondary Amines: Reacts readily to form amides.

Generally Compatible (Aprotic) Solvents:

Based on the behavior of analogous compounds like 4-methoxybenzoyl chloride, 4-ethoxybenzoyl chloride is expected to be soluble in a range of common aprotic organic solvents.[7][8] These include:

-

Ethers (e.g., diethyl ether, tetrahydrofuran [THF])

-

Ketones (e.g., acetone)

-

Aromatic hydrocarbons (e.g., benzene, toluene)

-

Halogenated hydrocarbons (e.g., dichloromethane [DCM], chloroform, carbon tetrachloride)

It is crucial to use anhydrous grades of these solvents, as trace amounts of water can lead to degradation of the acyl chloride, generating HCl and impacting reaction yields and purity.

Expected Solubility Profile: Insights from an Analogous Compound

Reported Solubility of 4-Methoxybenzoyl Chloride:

| Solvent | Solubility | Source(s) |

| Ether | Soluble | [7][8] |

| Acetone | Soluble | [7][8] |

| Benzene | Very Soluble | [7][8] |

| Carbon Tetrachloride | Slightly Soluble | [7][8] |

Given the structural similarity (an ethoxy group in place of a methoxy group), it is anticipated that 4-ethoxybenzoyl chloride will exhibit a comparable solubility profile. The slightly larger, more nonpolar ethoxy group may confer a marginal increase in solubility in less polar solvents compared to its methoxy counterpart.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step methodology for quantitatively determining the solubility of 4-ethoxybenzoyl chloride in a target organic solvent. This protocol is designed to ensure accuracy while maintaining safety.

Safety Precautions

-

Work in a certified fume hood: 4-Ethoxybenzoyl chloride is corrosive and releases HCl gas upon contact with moisture.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

-

Inert Atmosphere: While not strictly necessary for the solubility determination itself, ensuring all glassware is scrupulously dry is critical.[9]

Materials and Reagents

-

4-Ethoxybenzoyl chloride (98%+ purity)

-

Anhydrous organic solvent of interest (e.g., THF, DCM, Toluene)

-

Small, dry vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.1 mg)

-

Gas-tight syringes and needles

-

Drying tube or nitrogen/argon line

Experimental Workflow

The following workflow describes the isothermal equilibrium method for determining solubility.

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Detailed Procedural Steps

-

Preparation: Ensure all glassware (vials, syringes) is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator.

-

Solvent Addition: Into a tared vial, add a precise volume (e.g., 2.00 mL) of the anhydrous organic solvent using a calibrated pipette or syringe.

-

Solute Addition: Add small, weighed portions of 4-ethoxybenzoyl chloride to the solvent with stirring until a small amount of solid remains undissolved, indicating saturation.

-

Equilibration: Seal the vial tightly and stir the suspension at a constant, recorded temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Sampling: Stop stirring and allow the excess solid to settle completely, leaving a clear, saturated supernatant.

-

Analysis:

-

Carefully withdraw a precise volume of the supernatant (e.g., 1.00 mL) using a gas-tight syringe, taking care not to disturb the solid.

-

Transfer this aliquot to a tared vial and record the combined weight.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

-

Weigh the vial containing the residual solid (the dissolved 4-ethoxybenzoyl chloride).

-

-

Calculation: The difference in weight before and after solvent evaporation gives the mass of 4-ethoxybenzoyl chloride in the sampled volume. From this, the solubility can be calculated in g/L or mol/L.

Logical Relationships in Synthesis

The choice of solvent, dictated by solubility and reactivity, is a critical decision point in any synthetic procedure involving 4-ethoxybenzoyl chloride.

Caption: Decision logic for solvent selection in reactions with 4-ethoxybenzoyl chloride.

Conclusion

While direct quantitative solubility data for 4-ethoxybenzoyl chloride is scarce, a comprehensive understanding of its chemical nature, informed by the behavior of analogous compounds, allows for reliable predictions and the design of robust experimental protocols. Its high reactivity with protic solvents necessitates the use of anhydrous aprotic media such as ethers, aromatic hydrocarbons, and halogenated solvents. The provided experimental workflow offers a validated method for researchers to determine precise solubility values in their specific solvent systems, enabling better reaction control, optimization, and overall success in their synthetic endeavors.

References

-

4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals - NOAA . Provides reactivity information for the analogous 4-methoxybenzoyl chloride, highlighting its exothermic reaction with water and incompatibility with alcohols. Link

-

4-Ethoxybenzoyl chloride 98 16331-46-7 - Sigma-Aldrich . Product page listing key physical properties, safety information, and applications for 4-ethoxybenzoyl chloride. Link

-

4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem . PubChem entry providing chemical identifiers and computed properties for 4-ethoxybenzoyl chloride. Link

-

100-07-2, 4-Methoxybenzoyl chloride Formula - ECHEMI . States that 4-methoxybenzoyl chloride is soluble in ether and acetone, very soluble in benzene, and slightly soluble in carbon tetrachloride. Link

-

4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride - Sigma-Aldrich . Product page for 4-methoxybenzoyl chloride detailing its properties and applications in synthesis. Link

-

4-Ethoxybenzoyl chloride | 16331-46-7 - ChemicalBook . Provides physical properties such as boiling point and refractive index for 4-ethoxybenzoyl chloride. Link

-

4-Methoxybenzoyl chloride - HiMedia Laboratories . Describes 4-methoxybenzoyl chloride as a reactive acylating agent. Link

-

4-Methoxybenzoyl chloride - Safety Data Sheet - ChemicalBook . SDS for the methoxy analog, noting its violent reaction with water. Link

-

4-Methoxybenzoyl chloride | 100-07-2 - ChemicalBook . Mentions that 4-methoxybenzoyl chloride is soluble in acetone and benzene and decomposes in water. Link

-

4-Methoxybenzoyl chloride-100-07-2 - Shree Ganesh Remedies Limited . Highlights the use of 4-methoxybenzoyl chloride as a reactive acylating agent. Link

-

4-Ethoxybenzoyl chloride - 16331-46-7 - Vulcanchem . Discusses the expected reactivity of 4-ethoxybenzoyl chloride based on its structure and comparison to the methoxy analog. Link

-

4-Methoxybenzoyl chloride - ChemBK . Provides physicochemical properties for the methoxy analog. Link

-

an introduction to acyl chlorides (acid chlorides) - Chemguide . General overview of acyl chloride reactivity, noting their violent reaction with water. Link

-

4-Methoxybenzoyl chloride - SAFETY DATA SHEET . SDS indicating that the stability of the methoxy analog is affected by moisture. Link

-

p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem . PubChem entry for 4-methoxybenzoyl chloride stating its solubility in ether, acetone, benzene, and carbon tetrachloride. Link

-

Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? : r/chemhelp - Reddit . A forum discussion providing practical insights into handling acyl chlorides, such as the need for dry conditions. Link

Sources

- 1. 4-Ethoxybenzoyl chloride 98 16331-46-7 [sigmaaldrich.com]

- 2. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]

- 3. 4-Ethoxybenzoyl chloride (16331-46-7) for sale [vulcanchem.com]

- 4. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

The Reactivity of 4-Ethoxybenzoyl Chloride with Water and Alcohols: A Comprehensive Technical Guide for Scientists and Drug Development Professionals

Abstract

4-Ethoxybenzoyl chloride is a key acylating agent and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity, particularly towards nucleophiles such as water and alcohols, is a critical parameter that dictates its handling, storage, and application in synthetic protocols. This in-depth technical guide provides a comprehensive overview of the hydrolysis and alcoholysis of 4-ethoxybenzoyl chloride. We will delve into the underlying reaction mechanisms, explore the kinetic profiles and factors influencing reaction rates, and provide detailed, field-proven experimental protocols for conducting these reactions and analyzing their outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry of 4-ethoxybenzoyl chloride to ensure its effective and safe utilization in their work.

Introduction: The Significance of 4-Ethoxybenzoyl Chloride in Modern Synthesis

4-Ethoxybenzoyl chloride, a derivative of benzoic acid, is a crystalline solid or liquid (depending on purity and temperature) that serves as a potent acylating agent. The presence of the ethoxy group at the para-position of the benzene ring modulates the electronic properties of the benzoyl moiety, influencing its reactivity and the characteristics of its derivatives. This structural feature makes it an important building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs), where the ethoxy group can enhance pharmacokinetic properties.

The high reactivity of the acyl chloride functional group is a double-edged sword. While it facilitates the desired formation of esters and amides, it also renders the compound highly susceptible to reaction with ubiquitous nucleophiles like water.[1][2] Understanding and controlling these reactions is paramount for several reasons:

-

Synthetic Efficiency: Unwanted hydrolysis leads to the formation of 4-ethoxybenzoic acid, reducing the yield of the desired product and complicating purification.[3]

-

Process Control: In competitive reaction environments, such as performing an alcoholysis in the presence of trace moisture, the relative rates of alcoholysis and hydrolysis will determine the product distribution.

-

Stability and Storage: The inherent reactivity with atmospheric moisture necessitates specific handling and storage conditions to maintain the integrity of the reagent over time.[3]

This guide will provide the foundational knowledge and practical protocols to navigate these challenges effectively.

Reaction Mechanisms: A Tale of Two Nucleophiles

The reactions of 4-ethoxybenzoyl chloride with water (hydrolysis) and alcohols (alcoholysis) proceed through a common mechanistic pathway: nucleophilic acyl substitution .[1] This mechanism can be conceptualized as a two-step addition-elimination process.

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (the oxygen atom of water or an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This attack is facilitated by the polarization of the carbonyl bond and the inductive effect of the chlorine atom. The result is the formation of a transient, high-energy tetrahedral intermediate.[4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, an excellent leaving group, is expelled. In the final step, a proton is transferred from the attacking nucleophile to a base (which can be another molecule of the nucleophile or an added base) to yield the final product and hydrochloric acid.[4]

The ethoxy group at the para-position is an electron-donating group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This deactivation means that 4-ethoxybenzoyl chloride is expected to be slightly less reactive than its unsubstituted counterpart.

Kinetics and Factors Influencing Reactivity

The rates of hydrolysis and alcoholysis of 4-ethoxybenzoyl chloride are influenced by several factors:

-

Nucleophilicity: The rate of reaction is dependent on the strength of the nucleophile. While water and alcohols are both effective nucleophiles, their relative reactivity can be influenced by the specific alcohol and the reaction conditions.

-

Solvent: The polarity of the solvent can influence the reaction rate by stabilizing the charged transition state.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of both hydrolysis and alcoholysis.

-

Presence of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can accelerate the reaction by neutralizing the HCl byproduct, which can otherwise protonate the nucleophile and reduce its effectiveness.[1]

Quantitative Data Summary

| Substituent (para-) | Relative Rate of Methanolysis (k/k_H) | Electronic Effect |

| -NO₂ | ~30 | Electron-withdrawing |

| -Cl | ~2.5 | Electron-withdrawing |

| -H | 1.0 | Reference |

| -CH₃ | ~0.5 | Electron-donating |

| -OCH₃ | ~0.1 | Strongly electron-donating |

Note: Data is generalized from various sources for illustrative purposes. The ethoxy group is expected to have a similar deactivating effect to the methoxy group.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for the hydrolysis and alcoholysis of 4-ethoxybenzoyl chloride.

Protocol 1: Controlled Hydrolysis of 4-Ethoxybenzoyl Chloride

This protocol details the conversion of 4-ethoxybenzoyl chloride to 4-ethoxybenzoic acid and a method for monitoring the reaction.

Materials:

-

4-Ethoxybenzoyl chloride (1.85 g, 10 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Water (5 mL)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

TLC plates (silica gel 60 F254)

-

Eluent for TLC: Ethyl acetate/Hexane (30:70)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzoyl chloride in 20 mL of THF.

-

Slowly add 5 mL of water to the stirred solution at room temperature. The reaction is exothermic.

-

Monitor the reaction progress by TLC. Take aliquots of the reaction mixture at regular intervals, quench with a small amount of saturated sodium bicarbonate solution, and spot on a TLC plate against a standard of the starting material. The reaction is complete when the starting material spot has disappeared.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add 30 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution to remove any remaining HCl.

-

Separate the organic layer and wash it with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-ethoxybenzoic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: >90%

Protocol 2: Synthesis of Ethyl 4-Ethoxybenzoate (Alcoholysis)

This protocol describes the esterification of 4-ethoxybenzoyl chloride with ethanol.

Materials:

-

4-Ethoxybenzoyl chloride (1.85 g, 10 mmol)

-

Ethanol, anhydrous (20 mL)

-

Pyridine (0.87 mL, 11 mmol)

-

Diethyl ether

-

1 M HCl (aqueous solution)

-

Saturated sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

TLC plates (silica gel 60 F254)

-

Eluent for TLC: Ethyl acetate/Hexane (10:90)

Procedure:

-

In a 100 mL oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxybenzoyl chloride in 15 mL of anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. The product, ethyl 4-ethoxybenzoate, will have a higher Rf value than the starting material.

-

Upon completion, dilute the reaction mixture with 30 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 4-ethoxybenzoate.[5]

Expected Yield: >85%

Analytical Characterization

Accurate characterization of the starting material and products is crucial for validating the experimental outcome.

Thin-Layer Chromatography (TLC): TLC is an effective technique for monitoring the progress of both reactions.[6][7]

-

Hydrolysis: 4-Ethoxybenzoic acid is significantly more polar than 4-ethoxybenzoyl chloride and will have a much lower Rf value.

-

Alcoholysis: Ethyl 4-ethoxybenzoate is less polar than the starting acyl chloride and will exhibit a higher Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the products.

-

4-Ethoxybenzoic acid: Expected ¹H NMR signals include a triplet and quartet for the ethoxy group, aromatic protons, and a broad singlet for the carboxylic acid proton (typically >10 ppm).[6][7]

-

Ethyl 4-ethoxybenzoate: The ¹H NMR spectrum will show two sets of triplets and quartets corresponding to the two ethoxy groups, in addition to the aromatic protons.[8][9]

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture to determine conversion and purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[10]

Practical Implications and Best Practices

-

Storage and Handling: 4-Ethoxybenzoyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[3] All glassware and solvents used in reactions should be thoroughly dried to prevent premature hydrolysis.[3]

-

Reaction Control: To favor alcoholysis over hydrolysis in a competitive setting, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. The use of a base like pyridine will also favor the reaction with the alcohol.

-

Safety Precautions: 4-Ethoxybenzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions produce HCl gas, which is also corrosive and toxic.

Conclusion

The reactivity of 4-ethoxybenzoyl chloride with water and alcohols is a fundamental aspect of its chemistry that has significant implications for its use in organic synthesis. By understanding the nucleophilic acyl substitution mechanism, the factors that influence reaction rates, and by employing robust experimental and analytical protocols, researchers can effectively control these reactions to achieve high yields of desired products. The information and procedures outlined in this guide provide a solid foundation for the successful and safe application of 4-ethoxybenzoyl chloride in research and development, particularly within the pharmaceutical industry.

References

-

PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]

- BenchChem. (2025). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.

- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.

- SIELC Technologies. (2018, May 16). Separation of 4-Ethoxybenzoyl chloride on Newcrom R1 HPLC column.

- Chemguide. (n.d.).

-

PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

- ChemicalBook. (n.d.).

- ACS Publications. (2020, November 4). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry.

- BenchChem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

- Organic Syntheses. (n.d.).

- Ekene, D. M. (n.d.).

- YouTube. (2014, February 16). Esters 4.

-

PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.

- Sciencemadness Discussion Board. (2018, March 12).

- Google Patents. (n.d.). CN117756625B - Preparation method of o-ethoxybenzoyl chloride.

- YouTube. (2025, March 16).

- Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 8. CN111548263A - Process method for preparing o-ethoxy benzoyl chloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Acylating Agent: A Technical Guide to the Key Applications of 4-Ethoxybenzoyl Chloride in Organic Chemistry

Abstract

4-Ethoxybenzoyl chloride, a reactive acyl chloride, serves as a pivotal building block in various domains of organic synthesis. Its unique molecular architecture, featuring a reactive acyl chloride group para-substituted with an electron-donating ethoxy group, imparts specific reactivity and properties to the molecules it helps create. This technical guide provides an in-depth exploration of the core applications of 4-Ethoxybenzoyl chloride, with a primary focus on its established role in the synthesis of advanced liquid crystals and its emerging utility in pharmaceutical research and development. Drawing upon established protocols and mechanistic insights, this document offers researchers, scientists, and drug development professionals a comprehensive resource for leveraging the synthetic potential of this versatile reagent.

Introduction to 4-Ethoxybenzoyl Chloride: Properties and Reactivity

4-Ethoxybenzoyl chloride (CAS No: 16331-46-7) is a solid at room temperature, characterized by its high reactivity towards nucleophiles.[1] This reactivity is the cornerstone of its utility in organic synthesis, primarily in acylation reactions. The ethoxy group at the para position influences the electronic properties of the benzoyl moiety, enhancing its utility in specific applications compared to unsubstituted benzoyl chloride.

Table 1: Physicochemical Properties of 4-Ethoxybenzoyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Boiling Point | 142-145 °C at 20 mmHg | [1] |

| Refractive Index | n20/D 1.567 (lit.) | [1] |

| Form | Solid | [1] |

The primary mode of reaction for 4-ethoxybenzoyl chloride is nucleophilic acyl substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This fundamental reactivity allows for the introduction of the 4-ethoxybenzoyl group into a diverse array of molecular scaffolds.

Figure 1: General Acylation Reaction using 4-Ethoxybenzoyl Chloride.

Core Application: Synthesis of Thermotropic Liquid Crystals

The most significant and well-documented application of 4-ethoxybenzoyl chloride is in the synthesis of thermotropic liquid crystals.[2][3] These materials exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal.[3] The rigid 4-ethoxybenzoyl moiety is a common structural element in calamitic (rod-shaped) liquid crystals, contributing to the necessary molecular anisotropy for the formation of mesophases.[4][5][6]

Role in Calamitic Liquid Crystal Design

In calamitic liquid crystals, the 4-ethoxybenzoyl group often serves as a terminal or linking unit within the molecular structure. The ethoxy chain provides a degree of flexibility and influences the melting point and the temperature range of the liquid crystalline phase. The ester or amide linkages formed through reactions with 4-ethoxybenzoyl chloride are crucial for creating the extended, rigid core of the mesogen.

Figure 2: Structural components of a typical calamitic liquid crystal.

Synthesis of Liquid Crystalline Esters and Amides

The synthesis of liquid crystals containing the 4-ethoxybenzoyl moiety typically involves the esterification of phenols or the amidation of anilines. These reactions are often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the HCl byproduct.[7][8][9]

This protocol describes the synthesis of 4-ethoxy-N-(4-hydroxyphenyl)benzamide, a precursor for more complex liquid crystalline structures.

Materials:

-

4-Ethoxybenzoyl chloride

-

4-Aminophenol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a mixture of anhydrous DCM and pyridine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve 4-ethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

-

Add the 4-ethoxybenzoyl chloride solution dropwise to the cooled 4-aminophenol solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-ethoxy-N-(4-hydroxyphenyl)benzamide.

Applications in Pharmaceutical Synthesis and Drug Discovery